methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a structurally complex compound featuring:
- A benzoate ester at the core, providing lipophilicity and metabolic stability.
- A piperazine ring substituted with a 2-methoxyphenyl group, a motif commonly associated with receptor-binding activity in neuropharmacological agents.
Properties
IUPAC Name |
methyl 3-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-33-21-9-4-3-8-20(21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)35-17-22(31)28-19-7-5-6-18(16-19)25(32)34-2/h3-11,16H,12-15,17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMLREDCMRUOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenylpiperazine with pyrazine-2-thiol to form a key intermediate. This intermediate is then reacted with methyl 3-amino-2-(acetylthio)benzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic synthesis techniques. The compound features a unique combination of functional groups, including a benzoate moiety, a piperazine ring, and a pyrazine structure, contributing to its diverse biological activities.
Biological Activities
This compound exhibits notable biological activities, which are crucial for its application in medicinal chemistry. Key areas of interest include:
1. Antimicrobial Activity
- Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
2. Anticancer Potential
- The compound's ability to interact with specific biological targets suggests potential anticancer activity. Research has shown that similar piperazine derivatives can inhibit tumor growth in vitro and in vivo.
3. Neuropharmacological Effects
- Given the presence of the piperazine moiety, this compound may influence neurotransmitter systems, offering potential applications in treating neurological disorders such as depression and anxiety .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of compounds structurally related to this compound. Below are summarized findings from notable research:
| Study | Findings | Implications |
|---|---|---|
| Study on Piperazine Derivatives | Found that derivatives exhibited strong inhibitory effects on cancer cell lines. | Suggests potential for developing new anticancer agents. |
| Antimicrobial Screening | Showed significant activity against E. coli and S. aureus. | Highlights the compound's potential as an antimicrobial agent. |
| Neuropharmacological Assessment | Demonstrated effects on serotonin receptors in animal models. | Indicates possible use in anxiety and depression therapies. |
Mechanism of Action
The mechanism of action of methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyrazine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, affecting various biochemical pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Piperazine Substituents: The 2-methoxyphenyl group in the target compound may enhance serotonin receptor affinity compared to the methyl group in Kanto Reagents’ analogs .
Aromatic Systems :
- The pyrazine ring in the target compound offers nitrogen-rich π-system interactions, distinct from the simpler phenyl or benzoic acid systems in analogs.
Linkers and Functional Groups: The sulfanyl acetamido bridge in the target compound provides sulfur-mediated hydrogen bonding, contrasting with the methylene bridge in [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol . The trifluoroacetate counterion in the Acta Crystallographica compound likely improves crystallinity and stability compared to neutral analogs.
Research Findings and Implications
Physicochemical Properties:
Pharmacological Hypotheses:
- The sulfanyl linker may enhance metabolic resistance compared to oxygen-based linkers, as sulfur is less prone to oxidative degradation.
Biological Activity
Methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, including anti-tubercular properties, structural characteristics, and related case studies.
Structural Characteristics
The compound features a complex structure comprising several functional groups:
- Piperazine Ring : Known for its role in pharmacology, the piperazine moiety enhances the compound's interaction with biological targets.
- Pyrazine and Thiol Groups : These groups are often associated with biological activity, particularly in antimicrobial contexts.
- Methoxyphenyl Substituent : This moiety can influence the lipophilicity and bioavailability of the compound.
The crystal structure has been elucidated, showing a V-shaped configuration with specific dihedral angles between the rings, which may contribute to its biological interactions .
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of related compounds. For instance, a series of substituted piperazine derivatives were evaluated against Mycobacterium tuberculosis, with several compounds demonstrating significant activity. The most active derivatives had IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects against the pathogen . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against tuberculosis.
Cytotoxicity Studies
In toxicity assessments, compounds structurally related to this compound were found to be non-toxic to human embryonic kidney cells (HEK-293), which is promising for further development as therapeutic agents .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds. For example:
- Synthesis and Evaluation :
-
Molecular Docking Studies :
- Molecular docking has been employed to predict interactions between these compounds and their biological targets, revealing insights into their binding affinities and mechanisms of action.
Data Table: Summary of Biological Activities
| Compound Name | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Non-toxic |
| Compound B | 2.18 | 4.00 | Non-toxic |
| Methyl 3-[2-{...}] | TBD | TBD | TBD |
Q & A
Q. What are the recommended synthetic pathways and optimization strategies for methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate?
Answer: The synthesis involves multi-step reactions, typically starting with:
Coupling of pyrazine and piperazine derivatives : React 3-chloropyrazine-2-thiol with 4-(2-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
Acetamide formation : Use 2-chloroacetyl chloride to introduce the acetamide group, followed by coupling with methyl 3-aminobenzoate in the presence of a coupling agent like EDC/HOBt .
Esterification : Finalize the benzoate group using methanol under acidic catalysis.
Q. Optimization Tips :
- Control reaction temperatures (e.g., 0–5°C for thiol coupling to minimize disulfide byproducts) .
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Monitor progress via TLC or HPLC to isolate intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
Q. What are the common chemical reactions involving this compound’s functional groups?
Answer:
| Functional Group | Reactions | Conditions |
|---|---|---|
| Benzoate ester | Hydrolysis | NaOH (aq.), reflux → carboxylic acid |
| Sulfanyl group | Oxidation | mCPBA → sulfoxide/sulfone |
| Piperazine | Alkylation | Alkyl halides, DIPEA in DMF |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer: Methodology :
- Variation of substituents : Synthesize analogs with modified piperazine (e.g., 3,5-dimethylpiperidine) or pyrazine (e.g., fluoro-substituted) groups .
- In vitro assays : Test binding affinity to serotonin/dopamine receptors (radioligand displacement assays, IC₅₀ determination) .
- Computational docking : Use AutoDock Vina to model interactions with 5-HT₁A receptors (PDB ID: 7E2Z) .
Q. Example SAR Finding :
| Substituent | Receptor Affinity (Ki, nM) |
|---|---|
| 2-Methoxyphenyl | 5-HT₁A: 12.3 ± 1.2 |
| 4-Fluorophenyl | 5-HT₁A: 8.7 ± 0.9 |
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer: Case Example : Discrepancies in reported 5-HT₁A binding affinities may arise from:
- Assay conditions : Differences in buffer pH (e.g., 6.5 vs. 7.4) or incubation time .
- Receptor source : Recombinant vs. native tissue receptors .
Q. Resolution Strategies :
Standardize protocols : Use uniform assay buffers (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) .
Cross-validate : Compare data across orthogonal methods (e.g., SPR vs. radioligand assays) .
Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate datasets .
Q. What experimental designs are suitable for studying environmental fate or biodegradation?
Answer: Framework from Project INCHEMBIOL :
- Abiotic studies :
- Hydrolysis: Incubate compound in buffers (pH 4–9) at 25–50°C; quantify degradation via LC-MS.
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions.
- Biotic studies :
- Microbial degradation: Use activated sludge models; monitor metabolites via GC-MS.
Q. Key Parameters :
Q. How can computational modeling predict metabolic pathways?
Answer: Tools and Workflow :
Metabolism Prediction : Use SwissADME or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Docking Simulations : Model interactions with CYP450 isoforms (e.g., CYP3A4) using MOE or Schrödinger .
Validation : Compare predicted metabolites with in vitro microsomal assays (rat/human liver S9 fractions) .
Q. Example Prediction :
Q. What strategies identify biological targets for this compound?
Answer: Stepwise Approach :
Broad-Screen Profiling : Use a kinase/GPCR panel (e.g., Eurofins Cerep) to identify off-target effects .
Thermal Shift Assay : Monitor protein stabilization (e.g., 5-HT₁A receptor) via differential scanning fluorimetry .
CRISPR-Cas9 Knockout : Validate target relevance in cell lines (e.g., HEK293T with 5-HT₁A KO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
